molecular formula C15H10O7 B1241216 Hypolaetin CAS No. 27696-41-9

Hypolaetin

Cat. No. B1241216
CAS RN: 27696-41-9
M. Wt: 302.23 g/mol
InChI Key: ASOIXDIITRKTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypolaetin is a flavonoid compound that is found in a variety of plants, including the leaves of the plant Hypoestes laevis. This compound has been the subject of much scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Anti-Melanogenic Effects

Hypolaetin, specifically hypolaetin-7-O-β-D-xyloside, a flavonoid found in Juniperus communis fruits, exhibits significant anti-melanogenic properties. It has been demonstrated to suppress zebrafish pigmentation in a concentration-dependent manner, acting as a reversible competitive inhibitor against the enzyme tyrosinase. Molecular docking simulations suggest that it interacts with key residues of tyrosinase, indicating its potential application in managing skin pigmentation-related diseases (Jeong et al., 2017).

Tyrosinase Inhibitory Activity

Another study focusing on Juniperus communis fruits identified hypolaetin-7-O-β-D-xylopyranoside as a potent inhibitor of mushroom tyrosinase activity. This compound was effective in suppressing tyrosinase activity and melanin synthesis in α-MSH-stimulated B16F10 murine melanoma cells, underlining its therapeutic potential for treating melanin pigmentary disorders (Jegal et al., 2016).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOIXDIITRKTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415167
Record name Hypolaetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypolaetin

CAS RN

27696-41-9
Record name Hypolaetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27696-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypolaetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypolaetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYPOLAETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9TM8PY56J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypolaetin
Reactant of Route 2
Hypolaetin
Reactant of Route 3
Hypolaetin
Reactant of Route 4
Hypolaetin
Reactant of Route 5
Hypolaetin
Reactant of Route 6
Hypolaetin

Citations

For This Compound
1,170
Citations
MJ Alcaraz, JRS Hoult - Biochemical pharmacology, 1985 - Elsevier
… The present paper describes an investigation of the actions of hypolaetin-8-glucoside and its corresponding aglycone, hypolaetin, on prostaglandin biosynthesis and inactivation in a …
Number of citations: 143 www.sciencedirect.com
KR Markham, LJ Porter - Phytochemistry, 1975 - Elsevier
The major flavonoid of Marchantia berteroana is hypolaetin 8-O-β-d-glucuronide. This is accompanied by apigenin and luteolin, isoscutellarein (8-hydroxyapigenin) 8-O-β-d-glucuronide…
Number of citations: 39 www.sciencedirect.com
A Villar, MA Gasco, MJ Alcaraz - Journal of pharmacy and …, 1987 - Wiley Online Library
Hypolaetin‐8‐glucoside (H‐8‐G) has been examined for its mode of action in several models of acute inflammation. Its anti‐inflammatory activity in carrageenan‐induced inflammation …
Number of citations: 28 onlinelibrary.wiley.com
A Villar, MA Gasco, MJ Alcaraz - Journal of pharmacy and …, 1984 - academic.oup.com
The anti-inflammatory, analgesic and anti-ulcer activities of a novel flavonoid, hypolaetin-8-glucoside, obtained from Sideritis mugronensis, have been tested in the rat. The flavonoid …
Number of citations: 110 academic.oup.com
MJ Alcaraz, JR Hoult - Archives Internationales de …, 1985 - europepmc.org
… phospholipase A2 but the glycosides hypolaetin-8-glucoside and … hypolaetin-8-glucoside, unless a significant proportion of the drug reaches the target tissue as the aglycone, hypolaetin…
Number of citations: 73 europepmc.org
MJ Alcaraz, M Tordera - Phytotherapy Research, 1988 - Wiley Online Library
The gastric anti‐ulcer activity of hypolaetin‐8‐O‐β‐D‐glucoside (H‐8‐G), a flavonoid isolated from Sideritis leucantha, has been studied in rats. This compound significantly reduced …
Number of citations: 29 onlinelibrary.wiley.com
A Villar, MA Gasco, MJ Alcaraz, S Manez… - Planta …, 1985 - thieme-connect.com
… hypolaetin is justified: The absence of an hydroxyl group at C-6 is manifested by 99.5 ppm signal, since if C-6 beared an oxygen, the signal for unsubstituted C-8 would appear …
Number of citations: 32 www.thieme-connect.com
SA Siddiqui, AB Sen - Phytochemistry, 1971 - Elsevier
Hypolaetin 7-glucoside from Juniperus macropoda - ScienceDirect … Hypolaetin 7-glucoside from Juniperus macropoda … The structure of the flavone glucoside isolated from berries of …
Number of citations: 17 www.sciencedirect.com
ML Ferrandiz, AG Nair, MJ Alcaraz - Die Pharmazie, 1990 - europepmc.org
… role in the anti-inflammatory activity of hypolaetin-8-O-beta-D-glucoside, sideritoflavone, gossypin and hibifolin. On the other hand, the presence of sideritoflavone, hypolaetin-8-O-beta-…
Number of citations: 83 europepmc.org
EJ Jeong, J Jegal, KW Chung, SG Noh… - Natural Product …, 2017 - journals.sagepub.com
Hypolaetin-7-O-β-D-xyloside (1) is a naturally occurring flavonoid from Juniperus communis fruits. This study aimed to investigate anti-melanogenic effect of hypolaetin-7-O-β-D-…
Number of citations: 4 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.